molecular formula C18H21ClN6O B2630511 N-(4-chlorophenyl)-6-(2,6-dimethylmorpholino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 894047-47-3

N-(4-chlorophenyl)-6-(2,6-dimethylmorpholino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2630511
CAS RN: 894047-47-3
M. Wt: 372.86
InChI Key: XOVLJCLKECCTAV-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-6-(2,6-dimethylmorpholino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that has been studied for its potential use in the medical field . It is known to bind to and allosterically modulate the SK2 ion channels, which are key targets in developing therapies where neuronal firing rates are dysfunctional, such as in epilepsy, Parkinson’s, and amyotrophic lateral sclerosis (ALS) .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • A study synthesized derivatives of pyrazolo[4,3-d]-pyrimidine and evaluated them for their in vitro antimicrobial and anticancer activity. Compounds exhibited significant anticancer activity, surpassing the reference drug doxorubicin in some cases, alongside good to excellent antimicrobial activity (Hafez et al., 2016).

Pharmacological Activities

  • Another research focused on the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, showing affinity for A1 adenosine receptors. Some compounds displayed significant activity, suggesting their potential as pharmacological agents (Harden et al., 1991).

Synthesis and Characterization

  • Studies also reported the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety, further characterized by X-ray diffraction, indicating their potential utility in developing pharmacologically active compounds (Liu et al., 2016).
  • Research on the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with some compounds showing potent inhibitory activity (Abdellatif et al., 2014).

Antiviral Activity

  • A series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives were synthesized and evaluated for antiviral activity against herpes simplex virus type-1, showing strong activity in some derivatives compared to the reference drug acyclovir (Tantawy et al., 2012).

Novel Synthetic Approaches

  • Innovative synthetic approaches were employed to create pyrazolo[3,4-d]pyrimidines, demonstrating the versatility of these compounds in medicinal chemistry and highlighting their potential as pharmacological agents (Ogurtsov & Rakitin, 2021).

properties

IUPAC Name

N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O/c1-11-9-25(10-12(2)26-11)18-22-16(15-8-20-24(3)17(15)23-18)21-14-6-4-13(19)5-7-14/h4-8,11-12H,9-10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVLJCLKECCTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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